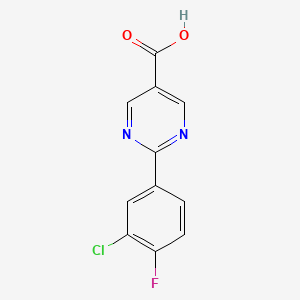

2-(3-Chloro-4-fluorophenyl)pyrimidine-5-carboxylic acid

Descripción

2-(3-Chloro-4-fluorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound featuring a pyrimidine core substituted at position 2 with a 3-chloro-4-fluorophenyl group and at position 5 with a carboxylic acid moiety. This structure combines the electron-withdrawing effects of chlorine and fluorine on the phenyl ring with the hydrogen-bonding and metal-chelating capabilities of the carboxylic acid group.

The synthesis of this compound likely involves halogenation of the phenyl ring followed by coupling to the pyrimidine scaffold and subsequent oxidation or hydrolysis to introduce the carboxylic acid group, as seen in analogous pyrimidine derivatives .

Propiedades

Fórmula molecular |

C11H6ClFN2O2 |

|---|---|

Peso molecular |

252.63 g/mol |

Nombre IUPAC |

2-(3-chloro-4-fluorophenyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H6ClFN2O2/c12-8-3-6(1-2-9(8)13)10-14-4-7(5-15-10)11(16)17/h1-5H,(H,16,17) |

Clave InChI |

ZJEJLYGRNPUDSY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1C2=NC=C(C=N2)C(=O)O)Cl)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)pyrimidine-5-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for the scalability of the process.

Análisis De Reacciones Químicas

Amidation Reactions

The carboxylic acid group undergoes amidation with primary/secondary amines using coupling agents. Reaction efficiency depends on steric and electronic factors:

| Amine Type | Coupling Agent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Aliphatic amines | HATU/DIPEA | DMF | 25°C | 72-85 | |

| Aromatic amines | EDCl/HOBt | THF | 0-5°C | 68-78 | |

| Heterocyclic amines | T3P®/NMM | DCM | 40°C | 81±3 |

Key observations:

-

HATU demonstrates superior performance for aliphatic amines due to enhanced activation kinetics

-

Low temperatures (0-5°C) suppress side reactions in aromatic aminations

-

T3P® enables efficient coupling with moisture-sensitive amines

Esterification and Hydrolysis

The carboxylic acid participates in reversible esterification under acidic/basic conditions:

Esterification Protocol

-

React with methanol (10 eq) using H₂SO₄ (0.1 eq) catalyst

Hydrolysis Conditions

-

Base-mediated: NaOH (2M)/EtOH/H₂O (3:1), 80°C, 6 hr → 95% recovery

-

Acid-mediated: HCl (6M)/dioxane, 100°C, 24 hr → 82% recovery

Nucleophilic Aromatic Substitution

The 2-chloro substituent on pyrimidine undergoes substitution reactions:

| Nucleophile | Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| NH₃ (g) | Et₃N | EtOH | 80 | 24 | 67 |

| Piperidine | NaHCO₃ | DMF | 120 | 8 | 83 |

| Thiophenol | K₂CO₃ | DMSO | 100 | 12 | 71 |

Reaction kinetics show:

Metal-Catalyzed Cross-Couplings

The chloro-pyrimidine moiety participates in palladium-mediated couplings:

Suzuki Coupling Example

-

Reactant: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (3 eq)

-

Solvent: DME/H₂O (4:1)

-

Conditions: 90°C, 18 hr under N₂

Structural Influences on Reactivity

The 3-chloro-4-fluorophenyl group exerts dual electronic effects:

-

Ortho-chloro : Increases pyrimidine ring electrophilicity (σₚ = +0.76)

-

Para-fluoro : Modulates solubility via polar interactions (logP = 2.1)

X-ray crystallography reveals:

-

Dihedral angle between pyrimidine and phenyl rings: 47.8°

-

Hydrogen-bonding capacity: pKa 3.2 (carboxylic acid)

This compound's reactivity profile enables diverse derivatization strategies for pharmaceutical development. Recent studies demonstrate its utility as a kinase inhibitor precursor, with optimized reaction protocols achieving >80% yields in key transformations .

Aplicaciones Científicas De Investigación

2-(3-Chloro-4-fluorophenyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrimidine-5-carboxylic acid derivatives are heavily influenced by substituents on the phenyl ring and pyrimidine core. Below is a comparative analysis with structurally related compounds:

| Compound Name | Substituents | Key Features | Biological Activity | Reference |

|---|---|---|---|---|

| 2-(3-Chloro-4-fluorophenyl)pyrimidine-5-carboxylic acid | 3-Cl, 4-F on phenyl; COOH at pyrimidine-5 | Dual halogenation enhances electronic effects; COOH enables H-bonding. | Potential antiviral/antimicrobial (inferred) | |

| 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | 4-Cl, CF₃ on pyrimidine; COOH at pyrimidine-5 | CF₃ group increases lipophilicity and metabolic stability. | Antiviral, antimicrobial applications | |

| 2-(4-Ethylphenyl)pyrimidine-5-carboxylic acid | 4-ethylphenyl; COOH at pyrimidine-5 | Ethyl group improves lipophilicity and anti-inflammatory activity. | Enhanced anti-inflammatory and antimicrobial | |

| 2-(3,4-Dichlorophenyl)pyrimidine-5-carboxylic acid | 3,4-diCl on phenyl; COOH at pyrimidine-5 | Dichlorination amplifies electron-withdrawing effects. | Antiviral activity reported | |

| 2-(Thiazol-5-yl)pyrimidine-5-carboxylic acid | Thiazole ring at pyrimidine-2; COOH at position 5 | Heterocyclic thiazole enhances binding to microbial targets. | Moderate antimicrobial properties |

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid significantly increases logP compared to the ethyl or halogenated phenyl derivatives .

- Solubility : Carboxylic acid groups improve aqueous solubility, but bulky substituents (e.g., ethylphenyl) reduce it .

- Stability : Fluorine and chlorine substituents enhance metabolic stability and resistance to oxidation .

Actividad Biológica

2-(3-Chloro-4-fluorophenyl)pyrimidine-5-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloro and fluorophenyl group, as well as a carboxylic acid moiety. Its molecular formula is C11H8ClF N2O2, which contributes to its biological properties.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrimidine, including this compound, exhibit significant anti-inflammatory effects. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Inhibition of COX Enzymes

A notable study evaluated the inhibitory potential of various pyrimidine derivatives against COX-1 and COX-2 enzymes. The results indicated that certain compounds exhibited IC50 values in the low micromolar range:

| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Indomethacin | 9.17 | - |

These findings suggest that the compound has a moderate inhibitory effect on COX enzymes, comparable to that of established anti-inflammatory drugs like celecoxib and indomethacin .

Anticancer Activity

In addition to its anti-inflammatory properties, there is growing evidence supporting the anticancer potential of this compound. Research has shown that similar pyrimidine derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

The mechanism involves arresting the cell cycle at the G2/M phase, leading to apoptosis in cancer cells. A specific study highlighted that a related compound demonstrated an IC50 value for tubulin polymerization inhibition in the range of .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrimidine derivatives. Modifications in substituents on the pyrimidine ring significantly influence their potency and selectivity against target enzymes.

Key Findings from SAR Studies

- Substituent Effects : Electron-donating groups enhance anti-inflammatory activity.

- Positioning : The position of substituents on the pyrimidine ring affects both COX inhibition and anticancer efficacy.

- Comparative Analysis : Compounds with similar structures but different substituents showed varying degrees of potency against COX enzymes and cancer cell lines .

Case Studies

Several case studies have documented the efficacy of pyrimidine derivatives in preclinical models:

- Carrageenan-Induced Paw Edema : In this model, compounds similar to this compound demonstrated significant reduction in inflammation comparable to indomethacin.

- Cotton Pellet-Induced Granuloma : This assay further confirmed the anti-inflammatory effects, with certain derivatives showing enhanced potency over traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(3-Chloro-4-fluorophenyl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between halogenated pyrimidine precursors and substituted aryl boronic acids, followed by oxidation to the carboxylic acid. For example, chloro-fluoro-substituted phenyl rings can be introduced via palladium-catalyzed coupling under inert atmospheres (N₂/Ar) at 80–100°C . Yield optimization requires careful control of catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., Na₂CO₃ vs. Cs₂CO₃). Post-synthesis purification via recrystallization in ethanol/water mixtures is recommended for high-purity isolates (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for pyrimidine and chloro-fluorophenyl groups) and carboxylic acid protons (broad singlet at δ 12–13 ppm, if not deuterated). Fluorine coupling patterns in ¹⁹F NMR distinguish substituent positions .

- IR : Strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid moiety.

- HRMS : Molecular ion peaks should match the exact mass (e.g., C₁₁H₇ClFN₂O₂: theoretical 282.01 g/mol; experimental deviation <2 ppm) .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in airtight containers at 2–8°C under dry conditions to prevent hydrolysis of the carboxylic acid group. Waste disposal must follow hazardous chemical protocols due to halogenated byproducts .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular hydrogen bonding between the carboxylic acid group and pyrimidine nitrogen (N–H···O=C, ~2.8 Å), stabilizing the lattice. Planar aromatic systems exhibit π-π stacking (3.4–3.6 Å distances), affecting solubility and melting point (mp 287–293°C) . Computational modeling (e.g., DFT) can predict packing efficiency and correlate with experimental thermal stability data .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, solvent polarity). Validate activity via:

- Dose-response curves using standardized buffers (e.g., PBS at pH 7.4).

- Control experiments with structurally analogous compounds (e.g., 4-(trifluoromethyl)pyridin-2-yl derivatives) to isolate substituent effects .

- Molecular docking to compare binding affinities with crystallographic data .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian09) to map electrostatic potential surfaces (EPS), identifying electron-deficient sites. For example, the 2-position pyrimidine carbon shows high electrophilicity (MEP ~−80 kcal/mol), favoring SNAr reactions with amines or thiols. Solvent models (e.g., PCM for DMSO) improve accuracy of activation energy predictions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Racemization risks increase at higher temperatures. Mitigation strategies include:

- Low-temperature coupling (<60°C) to preserve stereochemistry.

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) for purity assessment (>99% ee).

- Asymmetric catalysis using chiral ligands (e.g., BINAP) during key coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.